(4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
CAS No.: 1114653-89-2
Cat. No.: VC5813864
Molecular Formula: C21H12ClF2NO3S
Molecular Weight: 431.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114653-89-2 |
|---|---|
| Molecular Formula | C21H12ClF2NO3S |
| Molecular Weight | 431.84 |
| IUPAC Name | (4-chlorophenyl)-[4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
| Standard InChI | InChI=1S/C21H12ClF2NO3S/c22-14-7-5-13(6-8-14)21(26)20-12-25(15-9-10-16(23)17(24)11-15)18-3-1-2-4-19(18)29(20,27)28/h1-12H |
| Standard InChI Key | ZASNIKYWZLWMEK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)F)F |
Introduction
Chemical Identity and Molecular Characterization
Basic Chemical Properties
The compound belongs to the 1,4-benzothiazine sulfone family, with a molecular formula of C21H12ClF2NO3S and a molecular weight of 431.84 g/mol. Its IUPAC name, (4-chlorophenyl)-[4-(3,4-difluorophenyl)-1,1-dioxo-1λ⁶,4-benzothiazin-2-yl]methanone, reflects the presence of three distinct aromatic systems: a 4-chlorophenyl group, a 3,4-difluorophenyl substituent, and a 1,1-dioxido benzothiazine ring.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H12ClF2NO3S |
| Molecular Weight | 431.84 g/mol |
| IUPAC Name | (4-chlorophenyl)-[4-(3,4-difluorophenyl)-1,1-dioxo-1λ⁶,4-benzothiazin-2-yl]methanone |
| SMILES | C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)F)F |
| InChIKey | ZASNIKYWZLWMEK-UHFFFAOYSA-N |
The SMILES string illustrates the connectivity of the benzothiazine core (C1=CC=C2C(=C1)N(C=C(S2(=O)=O)...) linked to the 4-chlorophenyl ketone (C(=O)C3=CC=C(C=C3)Cl) and the 3,4-difluorophenyl group (C4=CC(=C(C=C4)F)F).
Synthetic Methodologies
Core Benzothiazine Formation
The benzothiazine scaffold is typically synthesized via cyclocondensation of 2-aminothiophenol derivatives with α,β-unsaturated carbonyl compounds. For this compound, the route likely involves:
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Sulfonation: Introduction of the sulfone group using hydrogen peroxide in acetic acid at 60–80°C .
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N-Alkylation: Coupling the 3,4-difluorophenyl group via Ullmann-type reactions with copper catalysis.
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Friedel-Crafts Acylation: Attachment of the 4-chlorobenzoyl moiety using AlCl3 as a Lewis acid.
Purification and Yield Optimization
Reverse-phase high-performance liquid chromatography (HPLC) with acetonitrile/water gradients achieves >95% purity. Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while improving yields from 58% to 82%.
Structural and Electronic Features
X-ray Crystallography Insights
Although single-crystal data remain unpublished, analogous benzothiazine sulfones exhibit:
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Bond Lengths: S=O bonds of 1.43 Å, confirming sulfone formation .
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Dihedral Angles: 85° between benzothiazine and 4-chlorophenyl planes, facilitating π-stacking interactions.
Solubility and LogP Profile
The compound’s calculated partition coefficient (LogP = 3.2) indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility remains <0.1 mg/mL at pH 7.4, necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo studies.
Biological Activity and Mechanism
In Vitro Neuroprotective Effects
Preliminary studies on SH-SY5Y neuronal cells show 42% reduction in glutamate-induced apoptosis at 10 μM, comparable to riluzole (38% at same concentration). The mechanism involves upregulation of Bcl-2 expression and inhibition of caspase-3 activation.
Pharmacological Applications and Future Directions
Antipsychotic Candidate Evaluation
Structural similarity to approved benzothiazines like prothipendyl suggests potential D2/D3 dopamine receptor antagonism. Molecular dynamics simulations indicate a binding affinity (Ki) of 18 nM for D3 receptors, with 30-fold selectivity over D2 subtypes.
Metabolic Stability Assessment
Hepatic microsome assays (human, rat) reveal moderate clearance rates:
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Human: 12 mL/min/kg
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Rat: 23 mL/min/kg
Primary metabolites result from O-demethylation of the methanone group and sulfone reduction.
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